molecular formula C3H9Br2N B145992 3-Bromopropylamine hydrobromide CAS No. 5003-71-4

3-Bromopropylamine hydrobromide

Cat. No. B145992
CAS RN: 5003-71-4
M. Wt: 218.92 g/mol
InChI Key: PQIYSSSTRHVOBW-UHFFFAOYSA-N
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Description

3-Bromopropylamine hydrobromide is a chemical compound composed of bromine, propylamine, and hydrogen bromide. It is a colorless, odorless powder used in a variety of scientific and research applications. It is a reactive compound that has many uses in biochemistry and physiology, and it is also used as a reagent in organic synthesis.

Scientific Research Applications

CO2 Capture

3-Bromopropylamine hydrobromide is utilized in the synthesis of a room temperature ionic liquid for CO2 capture. The ionic liquid, formed by reacting 1-butyl imidazole with this compound, can reversibly sequester CO2 as a carbamate salt. This substance is comparable in efficiency to commercial amine sequestering agents, is nonvolatile, and functions without water (Bates, Mayton, Ntai, & Davis, 2002).

Novel Chemical Synthesis

The compound reacts with N-hydroxyphthalimide in the presence of DBU, leading to the formation of N-(3-aminooxypropyl)-phthalimide due to an unusual intramolecular rearrangement. This reaction is part of a process to synthesize novel oxa-isosteres of spermidine and spermine (Lin, Maguire, & Brown, 1994).

Amino Acid Analysis

This compound is used for quantitative analysis of cysteine residues in proteins and peptides. It produces a unique derivative, S-3-aminopropylcysteine, which elutes distinctly in amino acid analysis systems. This method is effective for quantitating cysteine in proteins (Hale, Beidler, & Jue, 1994).

Fluorescent Analog Synthesis

It is involved in the synthesis of a fluorescent analog of polychlorinated biphenyls. The reaction introduces a free primary amine group into the parent compound, aiding in the development of a continuous flow immunosensor assay for detecting polychlorinated biphenyls (Charles, Conrad, Jacobs, Bart, & Kusterbeck, 1995).

Protein Sequencing

In protein sequencing, it is used for the alkylation of cysteine residues. This facilitates the identification of cysteines during sequencing and has advantages over other alkylating agents due to low background and the absence of preview (Jue & Hale, 1994).

Passivation in Solar Cells

This compound is used in the passivation of surface defects in all-inorganic CsPbI2Br carbon-based perovskite solar cells. It improves the photoelectric conversion efficiency of these solar cells by facilitating better energy level arrangement and accelerating the extraction of holes (Huo et al., 2023).

Safety and Hazards

3-Bromopropylamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Mechanism of Action

Target of Action

3-Bromopropylamine hydrobromide is primarily used as a reagent to introduce the propylamine group to the molecular skeleton . The propylamine group can interact with various biological targets, depending on the specific context of the chemical reaction.

Mode of Action

The compound interacts with its targets by introducing the propylamine group. This group can form bonds with other molecules, altering their structure and function. The exact changes depend on the specific target and the context of the reaction .

Biochemical Pathways

The introduction of the propylamine group can affect various biochemical pathways. For example, it has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have potential applications in the development of molecular machines and devices.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. For instance, in the synthesis of photochemically and thermally reactive azobenzene rotaxane, the compound contributes to the formation of a structure that can undergo reversible, light-induced shape changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored in a cool, well-ventilated place . It is soluble in DMF, ethanol, and water, but insoluble in tetrahydrofuran and benzene . These properties can affect how the compound behaves in different environments and how it can be used in chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Bromopropylamine hydrobromide involves the reaction of 3-bromopropylamine with hydrobromic acid.", "Starting Materials": [ "3-bromopropylamine", "hydrobromic acid" ], "Reaction": [ "To a solution of 3-bromopropylamine in anhydrous ether, add hydrobromic acid dropwise while stirring at room temperature.", "Continue stirring the mixture for several hours until the reaction is complete.", "Filter the precipitated 3-Bromopropylamine hydrobromide and wash with ether to obtain the pure product." ] }

CAS RN

5003-71-4

Molecular Formula

C3H9Br2N

Molecular Weight

218.92 g/mol

IUPAC Name

3-bromopropan-1-amine;hydron;bromide

InChI

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H

InChI Key

PQIYSSSTRHVOBW-UHFFFAOYSA-N

SMILES

C(CN)CBr.Br

Canonical SMILES

[H+].C(CN)CBr.[Br-]

Other CAS RN

5003-71-4

Pictograms

Irritant

Related CAS

18370-81-5 (Parent)

synonyms

3-bromopropylamine
3-bromopropylamine hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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